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Compound of Interest

Compound Name: cCc214-2

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the mechanism by
which the mTOR kinase inhibitor CC214-2 induces autophagy, a critical process for
professionals in oncology and drug development to understand for therapeutic applications.

Introduction

CC214-2 is an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a
pivotal kinase that regulates cell growth, proliferation, and survival.[1][2][3][4] Hyperactivation of
the mTOR signaling pathway is a common feature in many cancers, including glioblastoma,
making it a prime target for therapeutic intervention.[1][2][3][4][5] Unlike allosteric inhibitors like
rapamycin, which primarily inhibit mMTOR Complex 1 (mMTORC1), CC214-2 and its in vitro
counterpart, CC214-1, effectively suppress the kinase activity of both mTORC1 and the
rapamycin-resistant mTOR Complex 2 (mTORC2).[1][2][3][4]

A significant consequence of mTOR inhibition by CC214-2 is the potent induction of autophagy.
[1][2][3][4] Autophagy is a catabolic "self-eating" process where cells degrade and recycle their
own components to maintain homeostasis and survive stress conditions, such as nutrient
deprivation.[6][7][8] In the context of cancer therapy, autophagy can act as a double-edged
sword. While in some cases it can lead to cell death, it often serves as a pro-survival
mechanism, enabling cancer cells to resist the effects of chemotherapy.[1][2] Research has
demonstrated that the autophagy induced by CC214 compounds prevents tumor cell death,
and that pharmacological or genetic inhibition of this autophagic response significantly
sensitizes cancer cells to the cytotoxic effects of CC214-2.[1][2][9]
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This guide will delve into the core mechanisms of CC214-2-induced autophagy, presenting
quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling
pathways.

Mechanism of Action: mTOR Inhibition and
Autophagy Induction

The primary mechanism by which CC214-2 induces autophagy is through the direct inhibition
of MTOR kinase activity within both mTORC1 and mTORC2.

MTORC1 and Autophagy Regulation:

MTORCL1 is a central regulator of autophagy.[6][7] Under normal, nutrient-rich conditions, active
MTORC1 phosphorylates and inhibits the ULK1 (Unc-51 like autophagy activating kinase 1)
complex, which is essential for initiating the formation of the autophagosome.[6][10][11] The
ULK1 complex consists of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101.[12] By
inhibiting mMTORC1, CC214-2 prevents the inhibitory phosphorylation of the ULK1 complex.[7]
[11] This disinhibition allows the ULK1 complex to become active and phosphorylate
downstream components of the autophagy machinery, thereby initiating the formation of the
phagophore, the precursor to the autophagosome.[6][13]

Signaling Pathway Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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